Cas no 1248219-68-2 (4-(Bromomethyl)-1-[(tetrahydro-2-furanyl)methyl]-1H-1,2,3-triazole)
![4-(Bromomethyl)-1-[(tetrahydro-2-furanyl)methyl]-1H-1,2,3-triazole structure](https://ja.kuujia.com/scimg/cas/1248219-68-2x500.png)
4-(Bromomethyl)-1-[(tetrahydro-2-furanyl)methyl]-1H-1,2,3-triazole 化学的及び物理的性質
名前と識別子
-
- 4-(Bromomethyl)-1-[(tetrahydro-2-furanyl)methyl]-1H-1,2,3-triazole
-
- インチ: 1S/C8H12BrN3O/c9-4-7-5-12(11-10-7)6-8-2-1-3-13-8/h5,8H,1-4,6H2
- InChIKey: WZLYCSYRGPGKQU-UHFFFAOYSA-N
- SMILES: N1(CC2CCCO2)C=C(CBr)N=N1
じっけんとくせい
- 密度みつど: 1.71±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 364.4±40.0 °C(Predicted)
- 酸度系数(pKa): -0.03±0.12(Predicted)
4-(Bromomethyl)-1-[(tetrahydro-2-furanyl)methyl]-1H-1,2,3-triazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-368762-10.0g |
4-(bromomethyl)-1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole |
1248219-68-2 | 10.0g |
$3524.0 | 2023-03-02 | ||
Enamine | EN300-368762-2.5g |
4-(bromomethyl)-1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole |
1248219-68-2 | 2.5g |
$2212.0 | 2023-03-02 | ||
Enamine | EN300-368762-5.0g |
4-(bromomethyl)-1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole |
1248219-68-2 | 5.0g |
$2802.0 | 2023-03-02 | ||
Enamine | EN300-368762-1.0g |
4-(bromomethyl)-1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole |
1248219-68-2 | 1.0g |
$1068.0 | 2023-03-02 |
4-(Bromomethyl)-1-[(tetrahydro-2-furanyl)methyl]-1H-1,2,3-triazole 関連文献
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
4-(Bromomethyl)-1-[(tetrahydro-2-furanyl)methyl]-1H-1,2,3-triazoleに関する追加情報
Introduction to 4-(Bromomethyl)-1-[(tetrahydro-2-furanyl)methyl]-1H-1,2,3-triazole (CAS No. 1248219-68-2)
4-(Bromomethyl)-1-[(tetrahydro-2-furanyl[methyl])-1H-1,2,3-triazole] is a highly versatile and significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound, identified by its unique Chemical Abstracts Service (CAS) number 1248219-68-2, has garnered considerable attention due to its potential applications in the synthesis of novel bioactive molecules. The structural framework of this compound integrates several key functional groups that contribute to its reactivity and utility in drug discovery.
The Bromomethyl moiety attached to the triazole ring serves as a crucial electrophilic center, facilitating nucleophilic substitution reactions that are pivotal in constructing more complex molecular architectures. This feature makes the compound an invaluable intermediate in the synthesis of various pharmacophores targeting different biological pathways. Additionally, the presence of the tetrahydro-2-furanyl group introduces a secondary amine functionality, which can participate in further chemical modifications and enhance the compound's solubility and bioavailability.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The compound 4-(Bromomethyl)-1-[(tetrahydro-2-furanyl)methyl]-1H-1,2,3-triazole has emerged as a promising candidate in this context. Its unique structural features have been leveraged in the design of molecules targeting various diseases, including cancer, inflammation, and neurological disorders. The bromomethyl group allows for facile introduction of other pharmacophoric elements, while the tetrahydro-2-furanyl moiety contributes to metabolic stability and pharmacokinetic properties.
One of the most compelling aspects of this compound is its role in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in disease processes. By designing molecules that selectively inhibit specific kinases, researchers can modulate these pathways to achieve therapeutic effects. The triazole ring in 4-(Bromomethyl)-1-[(tetrahydro-2-furanyl)methyl]-1H-1,2,3-triazole provides a stable scaffold for such inhibitors, while the bromomethyl group allows for further derivatization to optimize binding affinity and selectivity.
Moreover, the compound has shown promise in the field of antiviral research. Viruses rely on host cellular machinery for replication, and targeting viral enzymes or proteins can disrupt their life cycle. The structural features of 4-(Bromomethyl)-1-[(tetrahydro-2-furanyl)methyl]-1H-1,2,3-triazole have been exploited to develop inhibitors against viral proteases and polymerases. These inhibitors can prevent viral replication and thus reduce viral load in infected individuals. The bromomethyl group enables the introduction of bulky groups that can mimic natural substrates or interfere with enzyme activity.
The synthesis of 4-(Bromomethyl)-1-[(tetrahydro-2-furanyl)methyl]-1H-1,2,3-triazole involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the preparation of a brominated triazole precursor followed by functionalization with a tetrahydrofuran derivative. The bromomethyl group is then introduced through halogen-metal exchange or direct bromination reactions. These synthetic strategies underscore the compound's versatility as a building block for more complex molecules.
In conclusion, 4-(Bromomethyl)-1-[(tetrahydro-2-furanyl)methyl]-1H-1,2,3-triazole is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in shaping the future of medicinal chemistry.
1248219-68-2 (4-(Bromomethyl)-1-[(tetrahydro-2-furanyl)methyl]-1H-1,2,3-triazole) Related Products
- 2229281-08-5(4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid)
- 452943-61-2(N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide)
- 178181-74-3(L-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester)
- 2172291-50-6(2-{N-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-2-methylpropanoic acid)
- 1804496-84-1(4-Fluoro-2-methyl-6-nitrobenzyl alcohol)
- 2228178-26-3(3-{1-(aminomethyl)cyclopropylmethyl}-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1203189-40-5(2-(3-methylphenyl)-N-{1-(thiophen-2-yl)cyclopropylmethyl}acetamide)
- 1805114-77-5(6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine)
- 562-73-2(1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid)
- 133216-45-2(N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride)




